1,3,5-Tris[4-(1H-tetrazole-5-yl)phenyl]benzene
Overview
Description
1,3,5-Tris[4-(1H-tetrazole-5-yl)phenyl]benzene is a chemical compound with the molecular formula C9H6N12 . It has a molecular weight of 282.22 .
Physical And Chemical Properties Analysis
The predicted boiling point of this compound is 815.9±75.0 °C and its predicted density is 1.771±0.06 g/cm3 . The predicted pKa value is 3.18±0.10 .Scientific Research Applications
Catalyst Synthesis
- Application : 1,3,5-Tris(hydrogensulfato) benzene, a derivative, has been utilized as an efficient catalyst for synthesizing 4,4′-(arylmethylene)bis(1H-pyrazol-5-ols) (Karimi-Jaberi et al., 2012).
Metal-Organic Frameworks (MOFs)
- Application : The compound aids in the selective synthesis of expanded sodalite-type MOFs, contributing to increased stability and hydrogen storage capacity (Dincǎ et al., 2008).
Supramolecular Chemistry
- Application : It forms noncovalent complexes in solution, exhibiting significant implications in supramolecular chemistry (Kraft et al., 1999).
Fluorescent Chemo-Sensor
- Application : Derivatives of this compound have been developed as fluorescent chemo-sensors for selective sensing and capture of picric acid (Vishnoi et al., 2015).
Antimicrobial Agents
- Application : Novel derivatives exhibit potential as antimicrobial agents (Al‐Azmi et al., 2020).
Organic Electronics
- Application : The compound finds application in organic electronics, particularly as electron-transport materials in discotic liquid-crystalline oxadiazoles (Zhang et al., 2003).
Organotin Chemistry
- Application : Research explores its role in the formation of organotinnitrogen bonds, relevant in organometallic chemistry (Kozima et al., 1975).
Molecular Design for PHOLEDs
- Application : It is used in the molecular design of hosts for blue phosphorescent organic light-emitting diodes (PHOLEDs) (Ban et al., 2016).
Mechanism of Action
Target of Action
This compound is a high-energy material, and its targets could be related to energy production or release .
Mode of Action
It’s known that the compound has a high thermal stability and chemical stability . This suggests that it may interact with its targets in a manner that withstands high temperatures and maintains its structure and function under various chemical conditions.
Biochemical Pathways
Given its application in the field of high-energy materials, it may influence pathways related to energy production or release .
Pharmacokinetics
It’s known that the compound has a high thermal stability and is insoluble in water and most organic solvents at room temperature . These properties could impact its bioavailability.
Result of Action
It’s known that the compound has good explosive performance and energy density . This suggests that its action results in a significant release of energy.
Action Environment
The action of 1,3,5-Tris[4-(1H-tetrazole-5-yl)phenyl]benzene can be influenced by environmental factors. Its high thermal stability suggests that it can function effectively at high temperatures . Additionally, its chemical stability indicates that it can maintain its structure and function in various chemical environments .
properties
IUPAC Name |
5-[4-[3,5-bis[4-(2H-tetrazol-5-yl)phenyl]phenyl]phenyl]-2H-tetrazole | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H18N12/c1-7-19(25-28-34-35-29-25)8-2-16(1)22-13-23(17-3-9-20(10-4-17)26-30-36-37-31-26)15-24(14-22)18-5-11-21(12-6-18)27-32-38-39-33-27/h1-15H,(H,28,29,34,35)(H,30,31,36,37)(H,32,33,38,39) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CGCMZTOFKIYWDN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC(=CC(=C2)C3=CC=C(C=C3)C4=NNN=N4)C5=CC=C(C=C5)C6=NNN=N6)C7=NNN=N7 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H18N12 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
510.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.